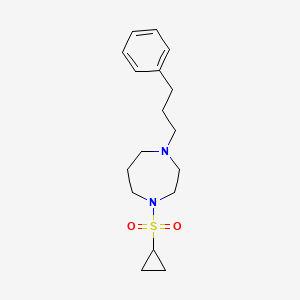![molecular formula C16H20ClFN6 B15121706 5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15121706.png)
5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multi-step organic synthesis. The starting materials often include 4-chloro-6-ethyl-5-fluoropyrimidine and piperidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets within the cell. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-6-ethyl-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
2-chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar structural features
Uniqueness
5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H20ClFN6 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C16H20ClFN6/c1-3-13-14(18)15(22-10-21-13)24-6-4-12(5-7-24)23(2)16-19-8-11(17)9-20-16/h8-10,12H,3-7H2,1-2H3 |
Clé InChI |
LZWOTEXCSYZIKL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=N1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B15121628.png)
![4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B15121639.png)
![1-Methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15121644.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15121653.png)
![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15121658.png)
![8-bromo-4-{[(3-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15121661.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B15121693.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15121695.png)
![4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121703.png)

